4-[(3-Methylbutoxy)methyl]piperidin-2-one
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Overview
Description
4-[(3-Methylbutoxy)methyl]piperidin-2-one is a piperidine derivative with the molecular formula C11H21NO2. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Methylbutoxy)methyl]piperidin-2-one typically involves the alkylation of piperidin-2-one with 3-methylbutyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4-[(3-Methylbutoxy)methyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products:
Oxidation: N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperidin-2-one derivatives.
Scientific Research Applications
4-[(3-Methylbutoxy)methyl]piperidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive piperidine derivatives.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(3-Methylbutoxy)methyl]piperidin-2-one involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
Piperidin-2-one: A ketone derivative of piperidine.
3-Methylpiperidin-2-one: A methyl-substituted piperidin-2-one
Uniqueness: 4-[(3-Methylbutoxy)methyl]piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butoxy group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
4-(3-methylbutoxymethyl)piperidin-2-one |
InChI |
InChI=1S/C11H21NO2/c1-9(2)4-6-14-8-10-3-5-12-11(13)7-10/h9-10H,3-8H2,1-2H3,(H,12,13) |
InChI Key |
KFUMEBSTICGMIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOCC1CCNC(=O)C1 |
Origin of Product |
United States |
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